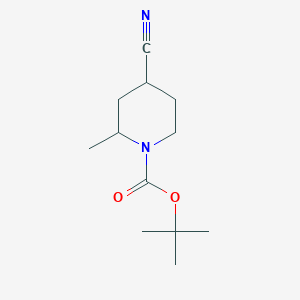

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKVWQNGTUSFSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyano Group Introduction

The nitrile moiety can be introduced via nucleophilic substitution or cyanation of pre-formed piperidines:

tert-Butoxycarbonyl (Boc) Protection

Boc protection is critical for nitrogen masking. A protocol from RSC Advances involves:

-

Dissolving the piperidine amine in THF.

-

Stirring for 2 hours, followed by aqueous workup to isolate the Boc-protected product.

Yield Optimization :

Comparative Analysis of Methodologies

Key Findings :

-

Hydrogenation provides the highest yields but requires specialized pressure equipment.

-

Flow electroreduction excels in speed and stereocontrol but necessitates electrochemical expertise.

-

Cyanation post-cyclization is cost-effective but risks regiochemical impurities.

Industrial-Scale Considerations

Batch vs. Continuous Processing

化学反应分析

Types of Reactions

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

科学研究应用

Chemical Synthesis

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate serves as an important building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the pharmaceutical industry where it can be transformed into various bioactive compounds.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Alcohols or amines |

| Substitution | Alkyl halides + NaOH | Base-catalyzed | New alkylated products |

Biological Applications

Research indicates that this compound may interact with biological pathways, making it a candidate for studying various biochemical processes. Its potential role in modulating receptor activity has been explored, particularly in neurobiology.

Case Study: Neuroinflammation Research

A study investigated the binding affinity of a related compound (CSF1R antagonist) in Alzheimer's disease models. The findings suggest that compounds like this compound could be pivotal in developing therapeutic strategies targeting neuroinflammatory pathways .

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic effects. It is being explored as a precursor in drug development, particularly for neuroprotective agents and other pharmacological applications.

| Therapeutic Area | Potential Applications |

|---|---|

| Neurodegenerative Diseases | Modulation of neuroinflammation |

| Pain Management | Development of analgesics |

| Anticancer Agents | Synthesis of targeted therapies |

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and materials. Its unique chemical properties allow for tailored modifications that enhance product performance in various applications.

作用机制

The mechanism of action of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the piperidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound’s structural analogs share the tert-butyl carbamate-protected piperidine core but differ in substituents at positions 2, 4, or adjacent functional groups. Key examples include:

Key Observations :

- Position 4 Variants: The cyano group in the target compound enhances polarity compared to bulkier substituents like pyridinylthio or cyanomethyl.

Physicochemical Properties

Physical properties vary with substituent chemistry:

Key Observations :

- The target compound’s methyl group slightly increases hydrophobicity (higher LogP) compared to cyanomethyl analogs.

- The 2-cyanoacetyl substituent in raises TPSA (polar surface area) due to additional carbonyl oxygen.

生物活性

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate, with the molecular formula C12H20N2O2, is a significant compound in medicinal chemistry and organic synthesis. Its structural features, including a piperidine ring and a cyano group, are critical for its biological activity. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Weight: 224.30 g/mol

- IUPAC Name: tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate

- Chemical Structure: The presence of the tert-butyl group enhances lipophilicity, while the cyano group contributes to its reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The cyano group and piperidine structure facilitate binding to these targets, modulating their activity. This modulation can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Enzyme Inhibition

Research indicates that this compound serves as an enzyme inhibitor. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may have implications in drug development for diseases such as cancer and neurodegenerative disorders.

Receptor Binding

The compound has shown promise in studies related to receptor binding. It has been investigated for its affinity towards certain receptors that play crucial roles in neurological functions. For instance, its interaction with the colony-stimulating factor 1 receptor (CSF1R) has been noted, indicating potential applications in treating neuroinflammation .

Case Studies

- Neuroinflammation Studies : In vivo studies demonstrated that this compound exhibited significant binding affinity for CSF1R in murine models of neuroinflammation. The compound's ability to modulate receptor activity suggests therapeutic potential in conditions like Alzheimer's disease .

- Therapeutic Applications : The compound is being explored for its therapeutic applications in various fields, including oncology and neurology. Its unique structural properties allow it to act as a precursor in developing novel drugs targeting specific pathways .

Comparative Analysis

The following table summarizes the key features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H20N2O2 | Unique cyano group; potential enzyme inhibitor |

| tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate | C12H21N2O3 | Hydroxy group; different biological interactions |

| tert-butyl 4-cyano-4-(phenyl)piperidine-1-carboxylate | C15H22N2O2 | Additional phenyl group; varied receptor interactions |

常见问题

Q. What are the critical parameters for synthesizing tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate to ensure high yield?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions:

- Temperature : Reactions involving tert-butyl carbamates often proceed optimally at 20–25°C under anhydrous conditions to avoid side reactions (e.g., hydrolysis) .

- Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., triethylamine) can enhance nucleophilic substitution at the piperidine nitrogen .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, as seen in analogous piperidine-carboxylate syntheses .

Q. How can purification methods resolve impurities in this compound?

Methodological Answer:

- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 8:2 to 6:4) effectively separates cyano-containing derivatives based on polarity differences .

- Recrystallization : Use ethanol/water mixtures (70:30) to isolate high-purity crystals, leveraging low solubility of tert-butyl groups in aqueous phases .

- HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity >95% by detecting residual solvents or unreacted intermediates .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks (CLP classification: Acute Toxicity Category 4) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion of toxic vapors .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in the synthesis of this compound?

Methodological Answer:

- Root-Cause Analysis : Compare reaction conditions (e.g., moisture levels, catalyst purity) across studies. For example, residual water in solvents can hydrolyze tert-butyl groups, reducing yields .

- Isolation of Intermediates : Use NMR (¹H/¹³C) and FT-IR to verify intermediate structures (e.g., piperidine ring integrity, tert-butyl group retention) .

- Reproducibility Testing : Repeat reactions under controlled inert atmospheres (argon/glovebox) to eliminate oxygen/moisture interference .

Q. What strategies elucidate the reaction mechanism of cyano-group introduction in this compound?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to track nitrile group formation (C≡N stretch at ~2200 cm⁻¹) .

- Isotopic Labeling : Use ¹⁵N-labeled KCN to trace nucleophilic substitution pathways at the piperidine 4-position .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for cyano-group incorporation .

Q. How does the stability of this compound vary under experimental conditions?

Methodological Answer:

- Thermal Stability : TGA analysis shows decomposition >150°C, necessitating low-temperature storage (-20°C) for long-term stability .

- pH Sensitivity : The tert-butyl ester hydrolyzes rapidly in acidic conditions (pH <3), requiring neutral buffers for biological assays .

- Light Exposure : UV-Vis spectroscopy confirms photodegradation under UV light (λ=254 nm), suggesting amber glass storage .

Q. What methodologies assess this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD) of the piperidine-carboxylate scaffold .

- Molecular Docking : AutoDock Vina predicts binding poses, prioritizing modifications to the 2-methyl or cyano groups for enhanced selectivity .

- Cellular Assays : Use HEK293 cells transfected with fluorescent reporters to quantify inhibition of target pathways (e.g., GPCR signaling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。